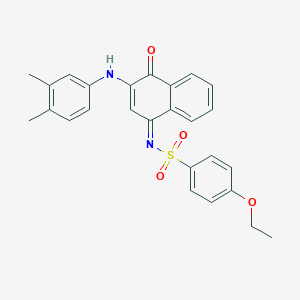![molecular formula C23H16BrNO3S2 B281370 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BMB, and it is a potent inhibitor of several enzymes that play a crucial role in various biological processes. The unique chemical structure of BMB makes it an attractive candidate for a variety of applications, including drug development, biochemical research, and other areas of scientific investigation.
Mechanism of Action
The mechanism of action of BMB involves the inhibition of several enzymes, including carbonic anhydrase, β-carbonic anhydrase, and acetylcholinesterase. These enzymes play a crucial role in various biological processes, including acid-base balance, respiration, and neurotransmitter function. By inhibiting these enzymes, BMB disrupts these processes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB are complex and varied. BMB has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, BMB has been shown to have a beneficial effect on the cardiovascular system, reducing blood pressure and improving endothelial function. However, BMB also has some limitations, including potential toxicity and the need for careful dosing and administration.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMB for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying enzyme function and developing new methods for drug discovery. However, the complexity of the synthesis process and the potential for toxicity and side effects make BMB a challenging compound to work with in the lab. Careful attention to dosing and administration is required to ensure the safety and efficacy of BMB in lab experiments.
Future Directions
There are several future directions for research on BMB. One promising area of investigation is the development of new drugs based on the structure of BMB. By modifying the chemical structure of BMB, researchers may be able to create new drugs with improved efficacy and fewer side effects. In addition, further research is needed to understand the mechanisms of action of BMB and to identify new targets for enzyme inhibition. Finally, more studies are needed to explore the potential applications of BMB in areas such as neurodegenerative diseases, cardiovascular disease, and cancer.
Synthesis Methods
The synthesis of BMB involves several steps, including the reaction of 4-bromo-1-naphthol with 4-methylthiophenol to form 4-bromo-N-(4-methylphenyl)thiophene-2-carboxamide. This intermediate product is then reacted with benzenesulfonyl chloride to yield 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
BMB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BMB is in the field of drug development. BMB has been shown to be a potent inhibitor of several enzymes that are involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV. In addition, BMB has been used in biochemical research to study the mechanisms of enzyme inhibition and to develop new methods for drug discovery.
properties
Molecular Formula |
C23H16BrNO3S2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(NE)-4-bromo-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H16BrNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+ |
InChI Key |
YHJZZJLHUDJTRF-NJNXFGOHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


